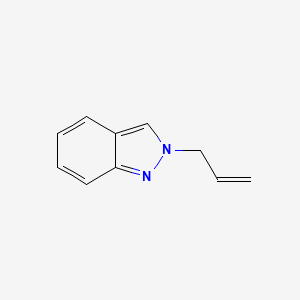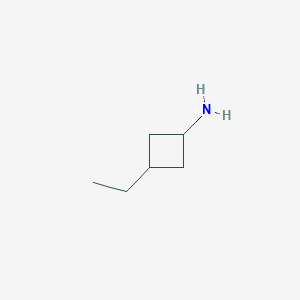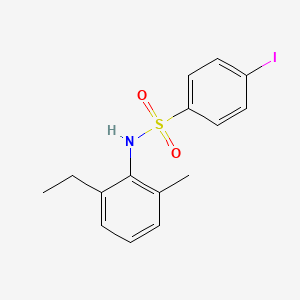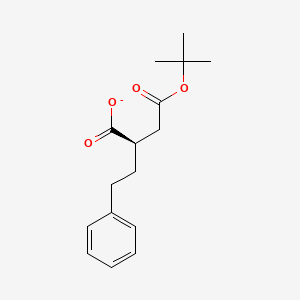![molecular formula C18H18ClN3O2S B12275158 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide est un composé organique complexe qui présente un groupe sulfonamide, un cycle pyrazole et une partie chlorobenzène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide implique généralement plusieurs étapes, commençant par la préparation du cycle pyrazole, suivie par l'introduction du groupe sulfonamide et de la partie chlorobenzène. Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorosulfonique, des dérivés d'aniline et des précurseurs de pyrazole. Les conditions réactionnelles impliquent souvent des températures élevées et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour augmenter le rendement et la pureté. Des techniques telles que la synthèse en écoulement continu et l'utilisation de catalyseurs peuvent être employées pour améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les groupes nitro en amines.
Substitution : L'atome de chlore dans la partie chlorobenzène peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des nucléophiles comme l'ammoniac ou les thiols. Les conditions réactionnelles varient en fonction de la transformation souhaitée mais impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés benzéniques substitués.
Applications De Recherche Scientifique
Le 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand pour les récepteurs biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle pyrazole peut interagir avec les sites actifs des enzymes ou les poches de liaison des récepteurs. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets observés du composé.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-N-{2-[4-(1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide : N'a pas le groupe méthyle sur le cycle pyrazole.
2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonyl chlorure : Contient un groupe sulfonyl chlorure au lieu d'un groupe sulfonamide.
Unicité
Le 2-chloro-N-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}benzène-1-sulfonamide est unique en raison de la présence à la fois du groupe sulfonamide et du cycle pyrazole, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C18H18ClN3O2S |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O2S/c1-22-13-16(12-20-22)15-8-6-14(7-9-15)10-11-21-25(23,24)18-5-3-2-4-17(18)19/h2-9,12-13,21H,10-11H2,1H3 |
Clé InChI |
HRDMICXXFCOVMJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)

![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)

